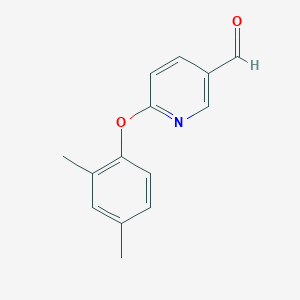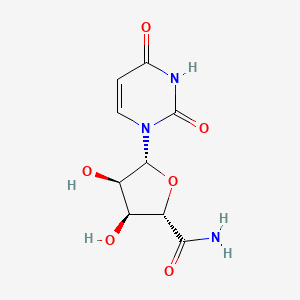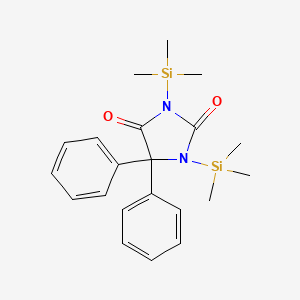
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is a derivative of imidazolidinedione, a class of compounds known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of two phenyl groups and two trimethylsilyl groups attached to the imidazolidinedione core, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- typically involves the reaction of 5,5-diphenylhydantoin with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
[ \text{5,5-Diphenylhydantoin} + 2 \text{(Trimethylsilyl chloride)} \rightarrow \text{2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)-} + 2 \text{(Hydrochloric acid)} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinedione derivatives with different oxidation states.
Reduction: Reduction reactions can yield partially or fully reduced imidazolidinedione derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinedione derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other imidazolidinedione derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- involves its interaction with specific molecular targets and pathways. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Imidazolidinedione, 5,5-dimethyl-: A simpler derivative with two methyl groups instead of phenyl groups.
2,4-Imidazolidinedione, 3-methyl-: Contains a single methyl group at the 3-position.
2,4-Imidazolidinedione, 1,3-diethyl-5,5-diphenyl-: Features ethyl groups at the 1 and 3 positions.
Uniqueness
2,4-Imidazolidinedione, 5,5-diphenyl-1,3-bis(trimethylsilyl)- is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct chemical and physical properties. These modifications can enhance the compound’s stability, reactivity, and biological activity compared to its simpler counterparts.
Properties
CAS No. |
63435-72-3 |
|---|---|
Molecular Formula |
C21H28N2O2Si2 |
Molecular Weight |
396.6 g/mol |
IUPAC Name |
5,5-diphenyl-1,3-bis(trimethylsilyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H28N2O2Si2/c1-26(2,3)22-19(24)21(17-13-9-7-10-14-17,18-15-11-8-12-16-18)23(20(22)25)27(4,5)6/h7-16H,1-6H3 |
InChI Key |
FBXVMNWJCVYLIN-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N1C(=O)C(N(C1=O)[Si](C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(3-chlorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13939072.png)
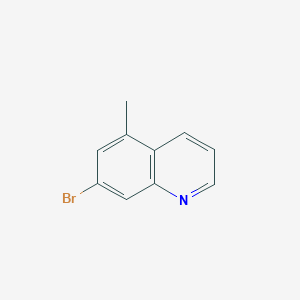
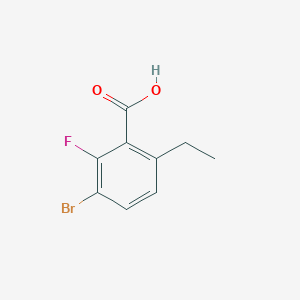
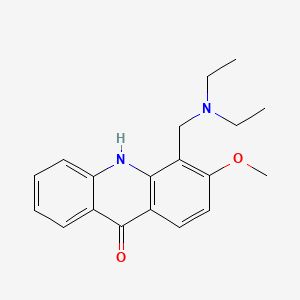
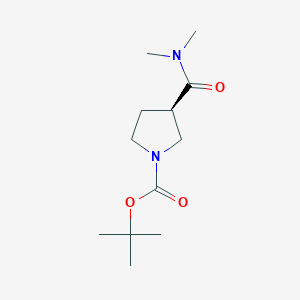
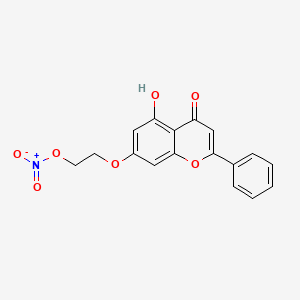
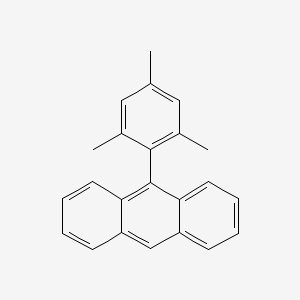
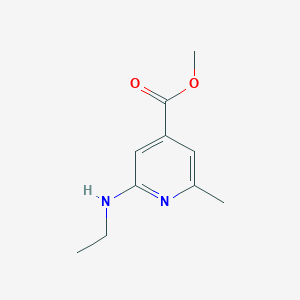
![tert-Butyl 2-(bromomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13939125.png)
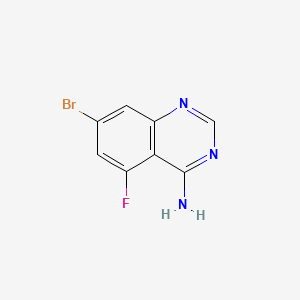
![1-Oxa-8-azaspiro[4.5]decane-8-sulfonamide](/img/structure/B13939146.png)

